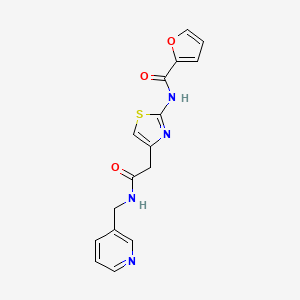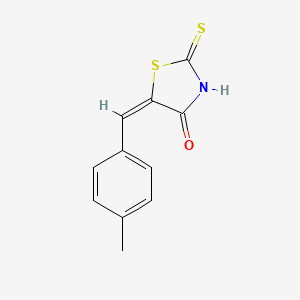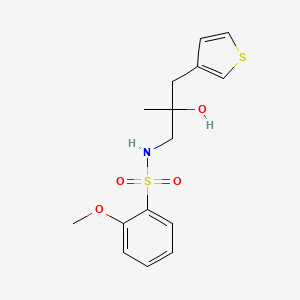![molecular formula C15H12ClNO3 B2630957 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide CAS No. 501942-41-2](/img/structure/B2630957.png)
2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide (CPCEOB) is a synthetic compound that has been studied for its potential applications in biomedical research. CPCEOB has a wide range of uses in scientific research due to its ability to interact with a variety of biological systems. It has been studied for its ability to affect the biochemical and physiological processes of cells, as well as its potential to be used in laboratory experiments.
Applications De Recherche Scientifique
1. Biological Activity and Structure-Activity Relationships
- A study by Imramovský et al. (2011) describes the biological activity of compounds similar to 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide. These compounds were evaluated for their antimicrobial activity against various strains and showed promising results, comparable with standard drugs like isoniazid and fluconazole. The study also discusses the relationship between the chemical structure of these compounds and their biological activity (Imramovský et al., 2011).
2. Crystal Structure Analysis and Spectral Investigations
- Demir et al. (2016) conducted a study focusing on the crystal structure analysis, spectral IR, NMR, and UV-Vis investigations of a compound closely related to this compound. This study provides insights into the molecular structure and properties of such compounds, which can be crucial for understanding their scientific applications (Demir et al., 2016).
3. Synthesis and Antimicrobial Activity
- In the study by Askar et al. (2018), derivatives of a compound structurally similar to this compound were synthesized and evaluated for antimicrobial activity. These derivatives showed promise as antimicrobial agents, contributing to the field of medicinal chemistry (Askar et al., 2018).
4. Antitubercular Applications and Molecular Docking Studies
- Nimbalkar et al. (2018) investigated a series of derivatives of a compound analogous to this compound for their antitubercular activity. The study included molecular docking studies to understand the interaction of these compounds with essential enzymes in Mycobacterium tuberculosis, providing a basis for potential antitubercular drug discovery (Nimbalkar et al., 2018).
5. Theoretical Studies and Quantum Chemistry
- Panicker et al. (2010) conducted a theoretical study on the crystal structure of a compound closely related to this compound. They used Gaussian03 set of quantum chemistry codes to calculate geometrical parameters, providing valuable insights into the molecular structure of such compounds (Panicker et al., 2010).
6. Synthesis and Characterization of Antimicrobial Agents
- Limban et al. (2020) prepared derivatives based on a structure similar to this compound and evaluated them for antimicrobial activity against various microbial cells. This study provides an understanding of the potential antimicrobial applications of such compounds (Limban et al., 2020).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEHIYPDUWSBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)


![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)


![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)

![8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2630895.png)
